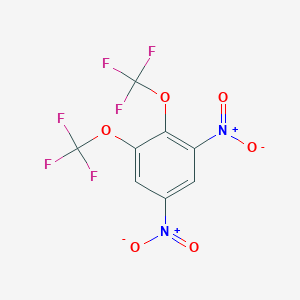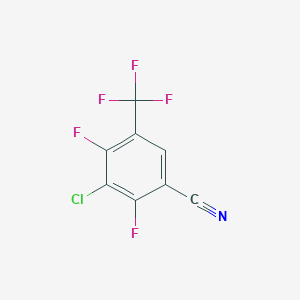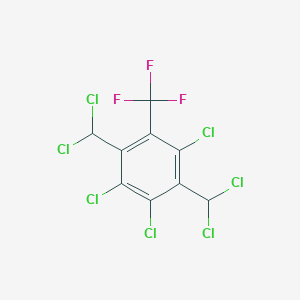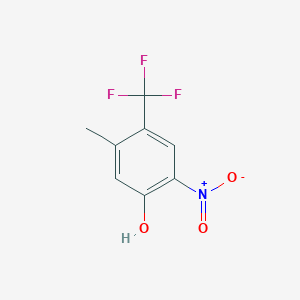
4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole, also known as 4-Methyl-2-trifluoro-2-chloropropen-1-yl-1,3-benzodioxole, is an important compound in the field of organic chemistry. It is a versatile building block for the synthesis of many different compounds, which makes it a useful tool for researchers. This compound has been widely studied and is used in many different scientific applications, including drug development and medicinal chemistry.
科学研究应用
4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole is a versatile compound that has a wide range of scientific applications. It is used in medicinal chemistry as a building block for the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antifungals, and antibiotics. It is also used in organic synthesis as a starting material for the synthesis of other compounds, such as coumarins and chromenes. In addition, this compound has been used in the synthesis of novel organic materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole is not well understood. However, it is believed that the compound acts as an electron donor, which can interact with a variety of electron acceptors, such as enzymes and proteins. This interaction can lead to a variety of biochemical and physiological effects, depending on the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the target molecule. For example, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. In addition, it has been shown to inhibit the activity of proteins involved in the regulation of cell growth and differentiation. It has also been shown to have anti-inflammatory, antioxidant, and anti-tumor effects.
实验室实验的优点和局限性
4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole is a useful compound for laboratory experiments due to its versatility. It is relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of compounds. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that this compound is toxic and should be handled with care.
未来方向
There are a number of potential future directions for the use of 4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole. One potential direction is the development of new pharmaceuticals based on the compound. Another potential direction is the development of new materials based on the compound, such as polymers and nanomaterials. Additionally, further research could be done to explore the biochemical and physiological effects of the compound on a variety of target molecules. Finally, further research could be done to explore the potential for using the compound in other applications, such as catalysis and organic synthesis.
合成方法
The synthesis of 4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole can be achieved through a variety of methods, including the reaction of aryl halides with trifluoromethyl-substituted alkynes and the reaction of trifluoromethyl-substituted alkenes with aryl halides. The most common method of synthesis is the reaction of trifluoromethyl-substituted alkynes with aryl halides, which produces this compound. This reaction is typically carried out in a solvent, such as dichloromethane, and requires the use of a catalyst, such as palladium on carbon.
属性
IUPAC Name |
(2Z)-2-(1-chloro-2,2,2-trifluoroethylidene)-4-methyl-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c1-5-3-2-4-6-7(5)16-9(15-6)8(11)10(12,13)14/h2-4H,1H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBOBQFTQMPGRQ-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=C(C(F)(F)F)Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)O/C(=C(\C(F)(F)F)/Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)


![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)


![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)
![3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate](/img/structure/B6313018.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)




